2'-脱氧-N2-二甲氨基亚甲基-鸟苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

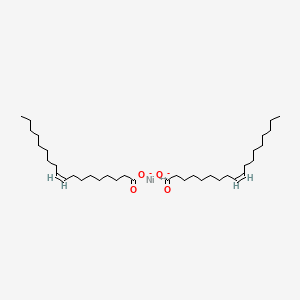

The synthesis of 2'-Deoxy-N2-Dimethylaminomethylene-Guanosine involves the protection of exocyclic amino groups of guanosine, enabling its incorporation into oligoribonucleotides. The dimethylaminomethylene group serves as a protective group, which can be removed under mild conditions without affecting the 2'-protection group. This strategy facilitates the synthesis of biochemically active oligoribonucleotides, demonstrating a significant advance in the automated chemical synthesis of such molecules on a polymer-bound support, with coupling times reduced to two minutes and yields exceeding 98% (Ott et al., 1994).

Molecular Structure Analysis

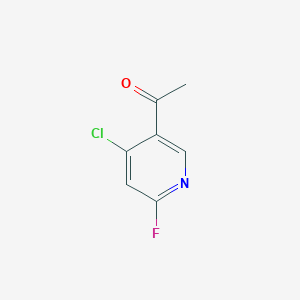

The molecular structure of 2'-Deoxy-N2-Dimethylaminomethylene-Guanosine is critical for its function and interaction with biological molecules. The presence of the dimethylaminomethylene group impacts the molecule's ability to form the expected secondary structures and to be recognized as a substrate in enzymatic reactions, which is essential for its utility in NMR structural investigations and further biological applications.

Chemical Reactions and Properties

The introduction of the dimethylaminomethylene group into guanosine significantly alters its chemical properties, enabling specific reactions that are crucial for the synthesis of oligoribonucleotides. This protective group is stable under conditions that allow for the methylation of the 2'-O group, indicating a level of chemical robustness and versatility in synthetic procedures (Mukobata et al., 2010).

科学研究应用

酶促形成和在 tRNA 中的重要性

一个重要的应用领域是在真核生物转移 RNA (tRNA) 中修饰鸟苷的酶促形成,例如 N2,N2-二甲基鸟苷。这些修饰对于 tRNA 的正常功能至关重要,影响其稳定性以及在蛋白质合成过程中与其他分子的相互作用。tRNA 的特定结构元素,例如 D-茎中的碱基对和可变环的大小,在酶促修饰过程中起着至关重要的作用。N2,N2-二甲基鸟苷等修饰对于 tRNA 以有利的方向呈现鸟苷以进行酶促反应至关重要,突出了 tRNA 结构和功能之间的复杂关系 (Edqvist, Straby, & Grosjean, 1995)。

在神经保护和脑部疾病中的作用

鸟苷(该化合物中的碱基成分)的神经保护潜力已在各种脑部疾病中得到探索。研究表明,鸟苷可以发挥神经营养和神经保护作用,可能防止癫痫发作、脊髓损伤、疼痛、情绪障碍以及缺血、帕金森病和阿尔茨海默病等与衰老相关的疾病的不良后果。这些作用通过多种机制介导,包括调节谷氨酸能和腺苷能系统,以及与钙激活的钾通道相互作用。了解鸟苷及其衍生物在中枢神经系统 (CNS) 中的作用可以为开发治疗脑部疾病的新治疗方法铺平道路 (Lanznaster, Dal-Cim, Piermartiri, & Tasca, 2016)。

作用机制

Target of Action

It is known that this compound is a biologically active molecule .

Biochemical Pathways

2’-Deoxy-N2-Dimethylaminomethylene-Guanosine is mainly used in biomedical research, especially in the study of protein formamidine modification and the role of 5’-methylhexylthionucleotide (5-methylthioadenosine) degradation pathway

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially influence its bioavailability.

Result of Action

It is mentioned that it may be a candidate compound for use as an anticancer and immunomodulator .

Action Environment

2’-Deoxy-N2-Dimethylaminomethylene-Guanosine is a relatively stable compound, but hydrolysis may occur under strong acid or alkali conditions . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors such as pH.

属性

IUPAC Name |

N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N6O4/c1-18(2)5-15-13-16-11-10(12(22)17-13)14-6-19(11)9-3-7(21)8(4-20)23-9/h5-9,20-21H,3-4H2,1-2H3,(H,16,17,22)/t7-,8+,9+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXECVVVXPHBGGX-DJLDLDEBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654674 |

Source

|

| Record name | 2'-Deoxy-N-[(dimethylamino)methylidene]guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17331-13-4 |

Source

|

| Record name | 2'-Deoxy-N-[(dimethylamino)methylidene]guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144037.png)

![2-Methoxy-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylic acid](/img/structure/B1144048.png)

![3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1144051.png)